

(S)-PF-04995274: A Technical Guide to Downstream Signaling Pathways

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Compound of Interest		
Compound Name:	(S)-PF-04995274	
Cat. No.:	B15619227	Get Quote

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Abstract

(S)-PF-04995274 is a potent and high-affinity partial agonist of the serotonin 4 (5-HT4) receptor. As the (S)-enantiomer of PF-04995274, it has been a subject of investigation for its therapeutic potential in cognitive disorders and depression.[1] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by (S)-PF-04995274 upon its interaction with the 5-HT4 receptor. The document details the canonical Gs-protein-dependent pathway and explores G-protein-independent mechanisms. Furthermore, it presents quantitative pharmacological data and detailed experimental protocols for the characterization of this compound.

Pharmacological Profile

(S)-PF-04995274 is distinguished by its high affinity and partial agonist activity at various isoforms of the 5-HT4 receptor.[2] The following tables summarize its binding affinity (Ki) and functional potency (EC50) at human and rat 5-HT4 receptor isoforms. The data presented is for the racemate, PF-04995274, and serves as a reference for the (S)-enantiomer.

Table 1: Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms[3]



Receptor Isoform	Species	Ki (nM)	
5-HT4A	Human	0.36	
5-HT4B	Human	0.46	
5-HT4D	Human	0.15	
5-HT4E	Human	0.32	
5-HT4S	Rat	0.30	
Data sourced from radioligand displacement assays.			

Table 2: Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms[3]

Receptor Isoform	Species	EC50 (nM)
5-HT4A	Human	0.47
5-HT4B	Human	0.36
5-HT4D	Human	0.37
5-HT4E	Human	0.26
5-HT4S	Rat	0.59
5-HT4L	Rat	0.65
5-HT4E	Rat	0.62
Data determined through functional cAMP assays.		

Downstream Signaling Pathways

Activation of the 5-HT4 receptor by **(S)-PF-04995274** initiates intracellular signaling cascades through both G-protein dependent and independent mechanisms.[2]

G-Protein Dependent Signaling



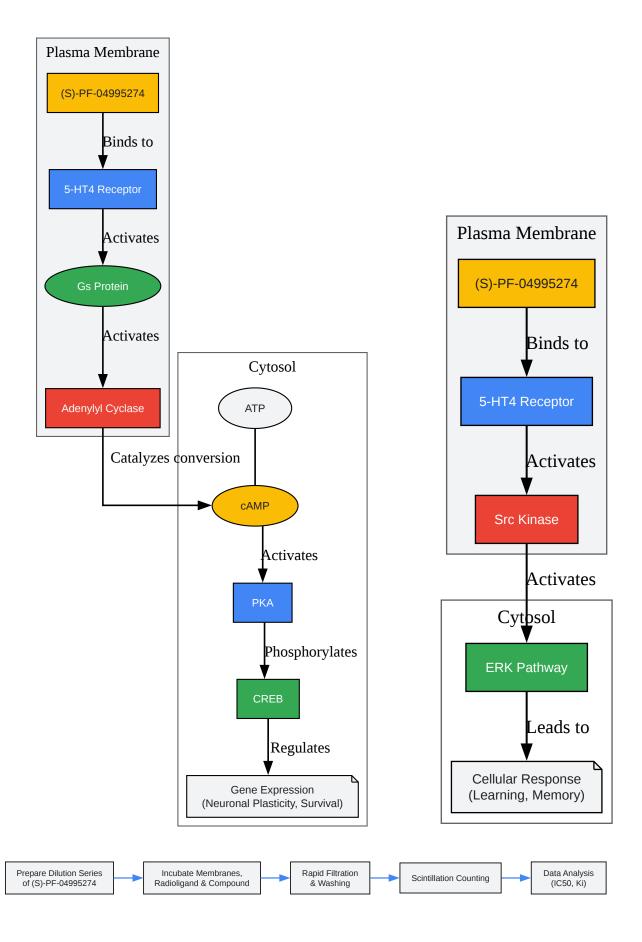




The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein.[1] This pathway is central to many of the physiological effects associated with 5-HT4 receptor activation.

- Activation of Adenylyl Cyclase: Upon agonist binding, the Gs-protein is activated, leading to
 the dissociation of its alpha subunit. This subunit then stimulates adenylyl cyclase, an
 enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
- Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4]
- Phosphorylation of CREB: Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating gene expression related to neuronal plasticity and survival.[4]







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